molecular formula C19H18ClN3O4S B10919589 Methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10919589
M. Wt: 419.9 g/mol
InChI Key: CEMLOMVDCKELMI-UHFFFAOYSA-N
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Description

    Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.

    Methoxypropyl Group: The methoxypropyl group is added through an alkylation reaction using 3-methoxypropyl bromide.

    Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction using thiourea.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions

  • Formation of the Pyrido[2,3-d]pyrimidine Core:

      Starting Materials: 2-aminopyridine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the pyrido[2,3-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thioether-Containing Compounds: Compounds with sulfanyl groups that exhibit similar reactivity.

Uniqueness: Methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 7-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H18ClN3O4S/c1-26-9-3-8-23-16-15(17(24)22-19(23)28)13(18(25)27-2)10-14(21-16)11-4-6-12(20)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,22,24,28)

InChI Key

CEMLOMVDCKELMI-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

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